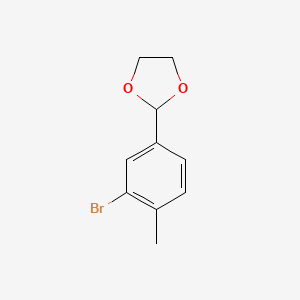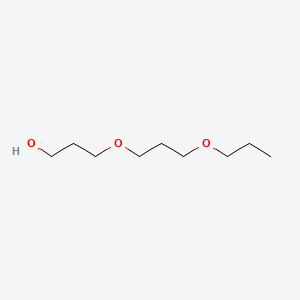![molecular formula C12H5Cl6N3O2 B3046550 Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- CAS No. 125775-50-0](/img/structure/B3046550.png)
Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-
Overview
Description
Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- is a compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- typically involves the reaction of benzoic acid with 4,6-bis(trichloromethyl)-1,3,5-triazine. One common method involves the use of bis-(trichloromethyl) carbonate (BTC) and N,N-dimethylformamide (DMF) as catalysts. The reaction is carried out in tetrahydrofuran (THF) under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound often involves photochemical reactions. For instance, bis(trichloromethyl)benzene can be synthesized through the chlorination of para-xylene under controlled light and temperature conditions. This intermediate can then be further reacted to produce benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield simpler triazine derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur dioxide, thionyl chloride, and hydrogen fluoride. The reactions are typically carried out under controlled temperature and light conditions to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include various triazine derivatives, which can be further utilized in different applications, such as the synthesis of polymers and other complex organic molecules .
Scientific Research Applications
Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- involves its ability to generate reactive intermediates under light exposure. These intermediates can initiate polymerization reactions or interact with biological molecules, leading to antimicrobial effects. The compound targets specific molecular pathways, including the disruption of microbial cell walls and inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine: Another triazine derivative used as a photoinitiator.
4,6-Bis(trichloromethyl)-1,3,5-triazene: Known for its use in chemically amplified photoresist systems.
Uniqueness
Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- is unique due to its combination of benzoic acid and triazine moieties, which confer both stability and reactivity. This makes it particularly effective as a photoinitiator and antimicrobial agent compared to other similar compounds .
Properties
IUPAC Name |
4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl6N3O2/c13-11(14,15)9-19-7(20-10(21-9)12(16,17)18)5-1-3-6(4-2-5)8(22)23/h1-4H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPZXFSJKOURLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561822 | |
| Record name | 4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125775-50-0 | |
| Record name | 4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-Chloro-1-ethyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3046486.png)


